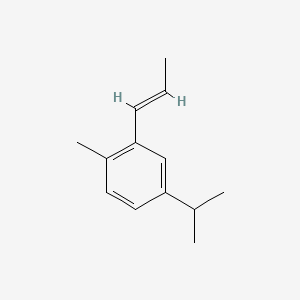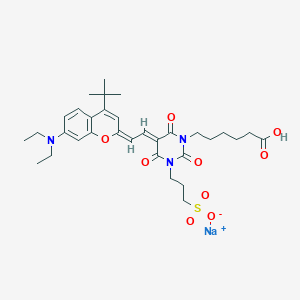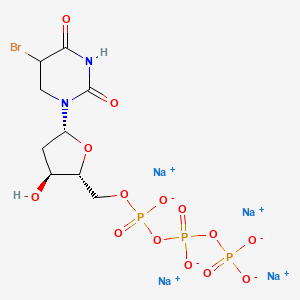
Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-, tetrasodium salt (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, tetrasodium salt (9CI) is a nucleotide analog used in various biochemical and molecular biology applications. This compound is a modified form of uridine triphosphate, where the uridine base is substituted with a bromine atom at the 5-position and the 2’-hydroxyl group is removed. The tetrasodium salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, tetrasodium salt involves multiple steps:
Bromination: The uridine molecule is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide.
Deoxygenation: The 2’-hydroxyl group is removed through a deoxygenation reaction, often using reagents like tributyltin hydride.
Phosphorylation: The resulting 5-bromo-2’-deoxyuridine is then phosphorylated to form the triphosphate group. This step typically involves the use of phosphorylating agents like phosphorus oxychloride or phosphoramidite chemistry.
Salt Formation: Finally, the triphosphate compound is converted to its tetrasodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the final product is subjected to rigorous quality control measures to ensure consistency and reliability.
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Phosphorylation/Dephosphorylation: The triphosphate group can participate in phosphorylation and dephosphorylation reactions, which are crucial in various biochemical pathways.
Hydrolysis: The compound can undergo hydrolysis, leading to the cleavage of the triphosphate group.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and hydroxides.
Enzymes: Phosphorylation and dephosphorylation reactions often involve enzymes such as kinases and phosphatases.
Aqueous Solutions: Hydrolysis reactions typically occur in aqueous solutions under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted uridine derivatives can be formed.
Monophosphate and Diphosphate Derivatives: Hydrolysis can yield uridine monophosphate and uridine diphosphate.
科学研究应用
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in nucleotide analog studies and in the synthesis of modified nucleic acids.
Biology: Employed in studies of DNA replication and repair, as it can be incorporated into DNA strands.
Medicine: Investigated for its potential use in antiviral therapies and as a diagnostic tool in cancer research.
Industry: Utilized in the production of labeled nucleotides for various biochemical assays.
作用机制
The compound exerts its effects primarily through its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes. The bromine atom at the 5-position can form covalent bonds with adjacent nucleotides, leading to mutations and strand breaks. This property makes it useful in mutagenesis studies and as a tool for studying DNA damage and repair mechanisms .
相似化合物的比较
5-Bromo-2’-deoxyuridine: Similar in structure but lacks the triphosphate group.
Uridine 5’-triphosphate: Lacks the bromine substitution and deoxygenation at the 2’-position.
2’-Deoxyuridine 5’-triphosphate: Lacks the bromine substitution.
Uniqueness: Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, tetrasodium salt is unique due to its combination of bromine substitution, deoxygenation, and triphosphate group. This combination allows it to be incorporated into DNA and participate in various biochemical reactions, making it a versatile tool in molecular biology and biochemical research .
属性
分子式 |
C9H12BrN2Na4O14P3 |
|---|---|
分子量 |
636.98 g/mol |
IUPAC 名称 |
tetrasodium;[[[(2R,3S,5R)-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16BrN2O14P3.4Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h4-7,13H,1-3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;;/q;4*+1/p-4/t4?,5-,6+,7+;;;;/m0..../s1 |
InChI 键 |
OTKKAKWIMIBEAZ-MAQNMJABSA-J |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


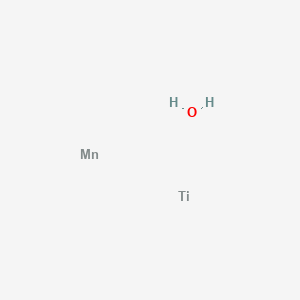
![1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione;trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12336045.png)
![3-(5H-Dibenzo[a,d][7]annulen-5-yl)piperidin-4-one hydrochloride](/img/structure/B12336065.png)
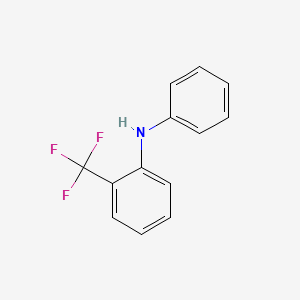
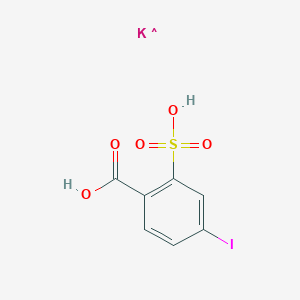
![2-[4-(Aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B12336083.png)
![Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B12336087.png)
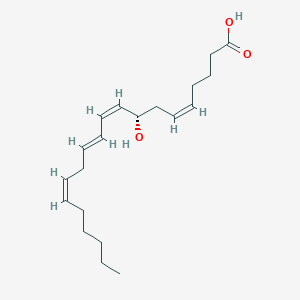
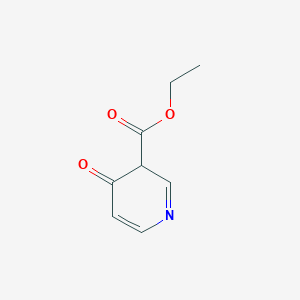
![Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]-](/img/structure/B12336097.png)
![Magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]-](/img/structure/B12336099.png)
